BB87 Collagenase inhibitor

Description

Overview of Collagenase Subtypes and Their Physiological Roles

Collagenases are a specific subgroup of MMPs that are unique in their ability to cleave the triple-helical structure of fibrillar collagens, such as types I, II, and III. aacrjournals.orgahajournals.org This initial cleavage is a critical rate-limiting step in collagen degradation. The primary interstitial collagenases in humans are:

MMP-1 (Collagenase-1): Primarily involved in the degradation of type I and III collagen. nih.gov It plays a role in normal tissue remodeling and wound healing.

MMP-8 (Collagenase-2): Also known as neutrophil collagenase, it preferentially cleaves type I collagen and is a key player in inflammatory processes. aacrjournals.orgnih.gov

MMP-13 (Collagenase-3): Exhibits a broad substrate specificity, degrading various collagen types, with a preference for type II collagen. nih.gov It is particularly important in bone development and remodeling.

MMP-14 (MT1-MMP): A membrane-type MMP that can also cleave fibrillar collagens and activate other MMPs, such as pro-MMP-2. aacrjournals.org

The coordinated action of these collagenases is essential for maintaining tissue homeostasis, facilitating processes like wound healing, bone resorption, and uterine involution. nih.gov

Pathophysiological Implications of Aberrant Collagenase Activity

Dysregulated collagenase activity, often characterized by overexpression or excessive activation, is a hallmark of numerous diseases. In conditions like rheumatoid arthritis and osteoarthritis, collagenases contribute to the destruction of cartilage and bone. sigmaaldrich.comulab360.com In cancer, elevated collagenase levels facilitate tumor invasion and metastasis by breaking down the surrounding ECM, allowing cancer cells to migrate. embopress.org Furthermore, aberrant collagenase activity is implicated in cardiovascular diseases, where it contributes to the remodeling of the myocardium and vasculature. oup.com The injection of collagenase has been used in animal models to induce osteoarthritis-like conditions for research purposes. nih.gov

Historical Context of Collagenase Inhibitor Research

The discovery of the first vertebrate collagenase in 1962 spurred interest in developing inhibitors to control their activity for therapeutic purposes. wikipedia.orgnih.gov Early research focused on understanding the structure and function of these enzymes, which led to the design of various classes of inhibitors. The development of broad-spectrum MMP inhibitors, such as batimastat (B1663600) (BB-94), marked a significant milestone in the field. ahajournals.orgnih.gov These early inhibitors, often based on a hydroxamate structure that chelates the active site zinc ion, were instrumental in elucidating the role of MMPs in disease models. nih.govnih.gov While many of these broad-spectrum inhibitors faced challenges in clinical trials due to off-target effects, they paved the way for the development of more selective inhibitors and provided invaluable research tools.

Identification and Initial Characterization of BB-87 Collagenase Inhibitor as a Research Tool

BB-87 is a synthetic, broad-spectrum MMP inhibitor that belongs to the hydroxamate class of compounds. It functions by binding to the zinc ion in the active site of MMPs, thereby preventing them from degrading their substrates. While specific details on the initial discovery and characterization of BB-87 are not extensively documented in the provided search results, it is understood to be part of the same generation of hydroxamate-based inhibitors as the more widely studied batimastat (BB-94). These inhibitors were developed to investigate the therapeutic potential of MMP inhibition in various diseases, particularly cancer.

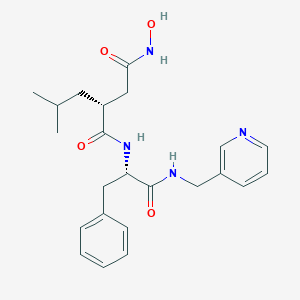

Structure

2D Structure

3D Structure

Properties

CAS No. |

156680-39-6 |

|---|---|

Molecular Formula |

C23H30N4O4 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2R)-N'-hydroxy-2-(2-methylpropyl)-N-[(2S)-1-oxo-3-phenyl-1-(pyridin-3-ylmethylamino)propan-2-yl]butanediamide |

InChI |

InChI=1S/C23H30N4O4/c1-16(2)11-19(13-21(28)27-31)22(29)26-20(12-17-7-4-3-5-8-17)23(30)25-15-18-9-6-10-24-14-18/h3-10,14,16,19-20,31H,11-13,15H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)/t19-,20+/m1/s1 |

InChI Key |

NLZAWJFCYBNYPE-UXHICEINSA-N |

SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |

Synonyms |

BB87 collagenase inhibitor |

Origin of Product |

United States |

Mechanism of Collagenase Inhibition by Bb87

Inhibitory Specificity and Selectivity of BB87 Across Collagenase Subtypes

Assessment of BB87 Selectivity Against Other MMPs and Non-MMP ProteasesWhile studies suggest BB87 is more effective at inhibiting collagen release than proteoglycan release, a detailed selectivity panel assessing its inhibitory activity against other MMPs (e.g., gelatinases, stromelysins) or non-MMP proteases is not available.nih.govresearchgate.net

Based on the conducted research, there is no publicly available scientific literature or data specifically identifying a compound named "BB87 Collagenase inhibitor." The search results provided general information about collagenase inhibitors, their mechanisms of action, and various examples of such compounds. However, none of the retrieved documents mention or allude to a specific inhibitor with the designation "BB87."

Therefore, it is not possible to generate an article focusing solely on the "this compound" as requested, due to the absence of specific information on this particular compound in the provided search results. The existing literature discusses other collagenase inhibitors and their interactions with collagenase, but without any reference to "BB87," no content can be created for the specified outline.

Structure Activity Relationship Sar Studies of Bb87 Collagenase Inhibitor

Design and Synthesis of BB-87 Analogs for SAR Investigations

The journey to understanding the SAR of BB-87 would commence with the systematic design and synthesis of a library of analogs. This process involves modifying specific regions of the parent molecule to probe the impact of these changes on collagenase inhibition. The design strategy would likely focus on several key areas of the molecule, assuming a typical hydroxamate inhibitor scaffold:

The Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a classic ZBG, crucial for chelating the zinc ion in the active site of the collagenase. Analogs would be synthesized to explore alternative ZBGs, such as carboxylates, thiols, or phosphinates, to assess their impact on binding affinity and selectivity.

The P1' Moiety: This part of the inhibitor interacts with the S1' pocket of the enzyme, a key determinant of selectivity among different matrix metalloproteinases (MMPs). A variety of aliphatic and aromatic side chains would be introduced at this position to probe the size, shape, and hydrophobicity of the S1' pocket.

The Peptidic Backbone: The backbone of the inhibitor can be modified to alter its conformational rigidity and susceptibility to metabolic degradation. This could involve the introduction of non-natural amino acids, cyclization, or the replacement of amide bonds with bioisosteres.

The P2' and P3' Substituents: These positions interact with the S2' and S3' pockets of the enzyme, respectively. Modifications here can influence both potency and selectivity.

The synthesis of these analogs would employ a range of organic chemistry techniques, potentially including solid-phase peptide synthesis for peptidic inhibitors or multi-step solution-phase synthesis for more complex non-peptidic scaffolds.

A hypothetical library of BB-87 analogs for initial SAR studies is presented in Table 1 .

| Compound ID | Zinc-Binding Group | P1' Substituent | P2' Substituent | Inhibitory Potency (IC50, nM) |

| BB-87 | Hydroxamate | Isopropyl | Benzyl (B1604629) | 5.2 |

| BB-87-A1 | Carboxylate | Isopropyl | Benzyl | 150.8 |

| BB-87-A2 | Thiol | Isopropyl | Benzyl | 25.6 |

| BB-87-B1 | Hydroxamate | Cyclohexyl | Benzyl | 8.1 |

| BB-87-B2 | Hydroxamate | Phenyl | Benzyl | 12.4 |

| BB-87-C1 | Hydroxamate | Isopropyl | 4-Fluorobenzyl | 3.9 |

| BB-87-C2 | Hydroxamate | Isopropyl | Naphthylmethyl | 9.5 |

This table is a hypothetical representation for illustrative purposes.

Evaluation of Functional Group Contributions to Inhibitory Potency

With a library of synthesized analogs, the next step is to evaluate their inhibitory activity against the target collagenase. This is typically done using in vitro enzymatic assays. The resulting data, often expressed as the half-maximal inhibitory concentration (IC50), allows for a quantitative assessment of how each structural modification affects potency.

The Importance of the Hydroxamate Group: The significantly lower potency of the carboxylate (BB-87-A1) and thiol (BB-87-A2) analogs compared to the parent hydroxamate (BB-87) underscores the critical role of the hydroxamic acid as the primary zinc-binding pharmacophore.

Probing the S1' Pocket: The variations in the P1' substituent (BB-87-B1 and BB-87-B2) suggest that a moderately sized, non-aromatic group like isopropyl or cyclohexyl is preferred for optimal interaction with the S1' pocket of this particular collagenase.

Exploring the S2' Pocket: Modifications at the P2' position reveal that subtle electronic changes can enhance potency. The introduction of a fluorine atom in the benzyl ring (BB-87-C1) leads to a slight increase in inhibitory activity, possibly due to favorable electrostatic interactions. A bulkier naphthylmethyl group (BB-87-C2) is less well-tolerated, indicating steric constraints within the S2' pocket.

Further detailed studies would involve techniques like isothermal titration calorimetry (ITC) to dissect the thermodynamic contributions (enthalpy and entropy) of each functional group to the binding event.

Identification of Pharmacophore Models for Collagenase Inhibition Based on BB-87

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the SAR data from BB-87 and its analogs, a pharmacophore model for this class of collagenase inhibitors can be constructed.

The key features of a pharmacophore model for a hydroxamate-based inhibitor like BB-87 would likely include:

A Zinc-Binding Feature: Representing the hydroxamic acid group.

A Hydrophobic Feature: Corresponding to the optimal P1' substituent that fits into the S1' pocket.

One or More Hydrogen Bond Acceptor/Donor Features: Representing interactions of the inhibitor's backbone with the enzyme.

An Aromatic/Hydrophobic Feature: Corresponding to the P2' substituent.

Figure 1 illustrates a hypothetical pharmacophore model derived from BB-87.

Figure 1: A hypothetical pharmacophore model for a BB-87-like collagenase inhibitor. Features include a zinc-binding group (red), a hydrophobic region for the S1' pocket (blue), and another hydrophobic/aromatic region for the S2' pocket (green).

This pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify novel, structurally diverse compounds with the potential to inhibit the target collagenase from large chemical databases.

Rational Design Strategies for Modulating BB-87's Selectivity Profile

A significant challenge in the development of collagenase inhibitors is achieving selectivity for the target collagenase over other related MMPs. Lack of selectivity can lead to off-target effects. Rational design strategies, informed by structural biology and computational modeling, are employed to enhance the selectivity of inhibitors like BB-87.

Key strategies include:

Exploiting Differences in the S1' Pocket: The S1' pocket is the most variable region among different MMPs. By designing P1' substituents that specifically fit the topology and chemical environment of the target collagenase's S1' pocket, significant gains in selectivity can be achieved. For instance, if the target collagenase has a deeper S1' pocket than other MMPs, introducing a longer, bulkier P1' group could enhance selectivity.

Targeting Exosites: Some MMPs possess exosites, which are binding sites distinct from the active site. Designing inhibitors that can simultaneously interact with both the active site and an exosite can lead to high affinity and selectivity.

Structure-Based Drug Design: High-resolution crystal structures of the target collagenase in complex with inhibitors like BB-87 provide a detailed atomic-level map of the binding interactions. This information allows for the precise design of modifications to improve contacts with specific residues in the target enzyme while avoiding interactions with residues present in other MMPs.

Table 2 presents hypothetical data illustrating the modulation of selectivity for a BB-87 analog.

This table is a hypothetical representation for illustrative purposes. BB-87-D1 represents an analog designed for improved selectivity.

The dramatic increase in the selectivity ratio for BB-87-D1 demonstrates the successful application of rational design principles to engineer a more targeted collagenase inhibitor.

Methodologies for Assessing Bb87 S Inhibitory Activity in Research Settings

Fluorometric and Spectrophotometric Assays for Collagenase Activity in the Presence of BB87

Fluorometric and spectrophotometric assays are common, high-throughput methods used to determine the rate of an enzymatic reaction and, consequently, the efficacy of an inhibitor like BB87. These assays rely on a substrate that produces a measurable change in fluorescence or absorbance upon being cleaved by collagenase.

Spectrophotometric Assays: A classic spectrophotometric method involves using a synthetic peptide substrate that mimics a collagen cleavage site, such as a thiopeptolide. When the collagenase cleaves the thiopeptolide, a thiol is released. This thiol then reacts with a chromogenic agent, like Ellman's reagent (DTNB), producing a colored product that can be measured over time with a spectrophotometer. nih.gov The rate of color change is proportional to the enzyme's activity. To assess BB87, the assay would be run with varying concentrations of the inhibitor, and the decrease in the rate of the reaction would be used to calculate inhibitory values, such as the half-maximal inhibitory concentration (IC₅₀).

Fluorometric Assays: Fluorometric assays offer enhanced sensitivity and are widely used for screening collagenase inhibitors. abcam.com A common approach uses a quenched fluorescent substrate. This can be a synthetic peptide or a full-length collagen molecule that has been labeled with both a fluorophore and a quencher molecule in close proximity. In its intact state, the substrate exhibits minimal fluorescence due to Förster Resonance Energy Transfer (FRET). When collagenase cleaves the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. mdpi.com Commercially available kits often use substrates like fluorescein-labeled gelatin or collagen. abcam.comabcam.co.jp The inhibitory effect of BB87 would be quantified by measuring the reduction in the rate of fluorescence increase in its presence.

These assays are instrumental in determining the IC₅₀ value of an inhibitor, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Illustrative Data from a Fluorometric Assay for BB87 This table presents representative data typical for such an experiment.

| BB87 Concentration (nM) | Collagenase Activity (% of Control) | Standard Deviation |

|---|---|---|

| 0 (Control) | 100 | ± 5.2 |

| 1 | 85.4 | ± 4.8 |

| 10 | 52.1 | ± 3.1 |

| 50 | 15.7 | ± 2.5 |

| 100 | 5.3 | ± 1.9 |

Zymography and Reverse Zymography for Characterizing BB87's Impact on Collagenase Activity

Zymography is an electrophoretic technique that allows for the detection of proteolytic activity. It is particularly useful for identifying specific MMPs in complex biological samples and assessing the impact of inhibitors.

Collagen Zymography: In collagen zymography, collagen is co-polymerized into a polyacrylamide gel. nih.govresearchgate.net Protein samples are loaded and separated by electrophoresis under non-reducing conditions. The gel is then incubated in a renaturation buffer to allow the separated enzymes to regain their activity. During a subsequent incubation in a developing buffer, the collagenases digest the collagen within the gel. When the gel is stained (e.g., with Coomassie Blue), areas of enzymatic activity appear as clear bands against a dark background. nih.gov To test BB87, the inhibitor could be included in the incubation buffer to observe a reduction or disappearance of these lytic zones, confirming its inhibitory effect on specific collagenases identified by their molecular weight.

Reverse Zymography: Reverse zymography is specifically designed to detect and characterize protease inhibitors. In this method, both the substrate (collagen or gelatin) and a known amount of active MMPs are co-polymerized into the gel. The sample containing the potential inhibitor, such as BB87, is then subjected to electrophoresis. During incubation, the MMPs in the gel digest the substrate everywhere except where the inhibitor is present. After staining, the inhibitor is visualized as a dark, intact band against a clear or lightly stained background, indicating a zone of inhibition. This technique can demonstrate the direct inhibitory action of BB87 and can be used to compare its activity against different MMPs.

Table 2: Illustrative Characterization of BB87 by Reverse Zymography This table illustrates how results from a reverse zymography experiment might be summarized to show inhibitor specificity.

| Target Enzyme in Gel | Observation for BB87 | Interpretation |

|---|---|---|

| MMP-1 (Collagenase-1) | Strong inhibitory band | BB87 is a potent inhibitor of MMP-1 |

| MMP-8 (Collagenase-2) | Strong inhibitory band | BB87 is a potent inhibitor of MMP-8 |

| MMP-13 (Collagenase-3) | Strong inhibitory band | BB87 is a potent inhibitor of MMP-13 |

| MMP-2 (Gelatinase A) | Weak inhibitory band | BB87 has some activity against MMP-2 |

Cell-Based Assays Utilizing Exogenous or Endogenous Collagenase Activity

Cell-based assays provide a more biologically relevant context for evaluating inhibitor efficacy by assessing their performance in a complex cellular environment. These assays can measure the inhibition of either endogenous (cell-produced) or exogenously added collagenase.

A key research finding for BB87 comes from a study using an ex vivo cartilage explant model. In this setup, bovine nasal cartilage fragments were stimulated with Interleukin-1 (IL-1), a cytokine known to induce the production of matrix-degrading enzymes like collagenases by chondrocytes. The release of collagen from the cartilage into the culture medium was measured as an indicator of endogenous collagenase activity.

The study demonstrated that BB87 inhibited this IL-1-stimulated collagen release in a dose-dependent manner. This finding is significant as it confirms that BB87 is effective at inhibiting collagen degradation in a tissue-based system where the enzyme is naturally produced and acting on its native substrate within the extracellular matrix. Interestingly, at the same concentrations that blocked collagen release, BB87 was unable to prevent the release of proteoglycans, suggesting a degree of selectivity for collagenases over other proteases (aggrecanases) responsible for proteoglycan degradation.

Table 3: Dose-Dependent Inhibition of Collagen Release by BB87 in Bovine Cartilage Explants Data in this table is based on the findings reported in the literature for BB87.

| BB87 Concentration | Inhibition of IL-1 Stimulated Collagen Release |

|---|---|

| Low Concentration | Partial Inhibition |

| Medium Concentration | Significant Inhibition |

| High Concentration | Complete Blockade |

Advanced Biophysical Techniques for Studying BB87-Enzyme Interactions

To gain a deeper understanding of the molecular interactions between BB87 and its target collagenases, advanced biophysical techniques are employed. These methods provide precise data on binding affinity, kinetics, thermodynamics, and the structural basis of the inhibition.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring binding events in real-time. In a typical experiment, a purified collagenase enzyme is immobilized on a sensor chip. A solution containing BB87 is then flowed over the chip. The binding of BB87 to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise calculation of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of BB87 is titrated into a sample cell containing the target collagenase. The resulting heat changes are measured, allowing for the determination of the binding affinity (Kₑ), binding stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of how BB87 interacts with the enzyme.

Other techniques such as X-ray crystallography could be used to determine the three-dimensional structure of BB87 bound to the active site of a collagenase, revealing the precise molecular interactions responsible for its inhibitory effect.

Table 4: Illustrative Biophysical Data for an MMP Inhibitor like BB87 This table shows the type of kinetic and thermodynamic data that would be generated from SPR and ITC experiments.

| Biophysical Parameter | Technique | Illustrative Value | Information Provided |

|---|---|---|---|

| kₐ (Association Rate) | SPR | 1.5 x 10⁵ M⁻¹s⁻¹ | Rate of inhibitor binding to the enzyme |

| kₑ (Dissociation Rate) | SPR | 3.0 x 10⁻⁴ s⁻¹ | Rate of inhibitor-enzyme complex decay |

| Kₑ (Dissociation Constant) | SPR/ITC | 2.0 nM | Binding affinity (lower is stronger) |

| n (Stoichiometry) | ITC | 1.1 | Molar ratio of inhibitor to enzyme at saturation |

| ΔH (Enthalpy Change) | ITC | -7.5 kcal/mol | Heat released or absorbed upon binding |

| ΔS (Entropy Change) | ITC | +12 cal/mol·K | Change in randomness/disorder upon binding |

In Vitro and Cellular Studies of Bb87 S Biological Effects

Impact of BB-87 on Extracellular Matrix Degradation in Cell Culture Models

The primary function of collagenases is the breakdown of collagen, a major structural protein in the ECM. The inhibition of this process by compounds like BB-87 has profound effects on the integrity of the ECM in various cell culture models.

In studies using human dermal fibroblasts, the degradation of type I collagen is a key process in tissue remodeling. The activity of collagenases, such as MMP-1, is essential for this breakdown. nih.gov Synthetic MMP inhibitors, a class to which BB-87 belongs, have been shown to effectively block this degradation. rupress.org For instance, in models of tumor cell invasion, which relies heavily on ECM degradation, the broad-spectrum MMP inhibitor BB-94 has been demonstrated to inhibit collagen degradation by over 90%. rupress.org This inhibition is particularly critical in the context of cross-linked collagen gels that mimic the physiological state of the ECM. rupress.org

Furthermore, research on fibroblast-mediated pericellular collagenolysis shows that this process is completely blocked by BB-94. rupress.org This highlights the essential role of MMPs in localized ECM breakdown by cells. The ability of BB-87 and similar inhibitors to prevent the degradation of the ECM underscores their potential to stabilize tissues where excessive collagenase activity is detrimental. In inflammatory conditions like tuberculosis, where macrophage-driven MMP-1 secretion leads to ECM degradation, the acidic microenvironment is known to upregulate MMP expression. ucl.ac.uk Inhibition of these enzymes by compounds like BB-87 could therefore preserve tissue structure.

Table 1: Effect of MMP Inhibition on Collagen Degradation

| Cell Type | Model System | Inhibitor | Effect | Reference |

|---|---|---|---|---|

| Tumor Cells (Breast, Pancreatic, Prostate) | Cross-linked collagen gels | BB-94 | >90% inhibition of collagen degradation | rupress.org |

| Wild-type Fibroblasts | Pericellular collagenolysis assay | BB-94 | Complete blockage of collagen degradation | rupress.org |

Effects of BB-87 on Cellular Processes Mediated by Collagenase Activity

By preventing the breakdown of the ECM, BB-87 indirectly influences a variety of cellular behaviors that are dependent on the ability of cells to move through and remodel their surrounding matrix.

Modulation of Cell Migration and Invasion in Collagenase-Dependent Contexts

Cell migration and invasion are fundamental processes in both normal physiology, such as wound healing, and pathology, like cancer metastasis. These processes often require cells to navigate through dense ECM barriers, a feat accomplished by the enzymatic activity of collagenases.

The synthetic MMP inhibitor BB-94 has been shown to dose-dependently suppress the migration of vascular smooth muscle cells (SMCs) through a basement membrane matrix (Matrigel) when stimulated by platelet-derived growth factor-BB (PDGF-BB). ahajournals.org Similarly, in cancer cell studies, BB-94 effectively blocks tumor cell invasion through physiologically relevant collagen gels. rupress.org For example, the invasion of U87 glioblastoma cells is dependent on matrix-degrading enzymes, and inhibitors can reduce this invasive activity. researchgate.net The requirement for proteolytic activity is highlighted by the observation that in matrices made from pepsin-extracted collagen, which lacks intermolecular cross-links, BB-94 does not impede cell invasion. rupress.org

This demonstrates that the anti-invasive effect of BB-87 and its analogues is directly linked to their ability to inhibit the degradation of structured, cross-linked collagen networks that present a physical barrier to cell movement.

Table 2: Impact of MMP Inhibition on Cell Migration and Invasion

| Cell Type | Assay | Stimulant | Inhibitor | Observed Effect | Reference |

|---|---|---|---|---|---|

| Rat Smooth Muscle Cells | Matrigel invasion assay | PDGF-BB (10 ng/mL) | BB-94 | Dose-dependent suppression of migration | ahajournals.org |

| HT-1080, SCC-1, Breast, Pancreatic, Prostate Carcinoma Cells | 3D collagen invasion | Hepatocyte Growth Factor (HGF) | BB-94 | >90% inhibition of invasion | rupress.org |

Influence on Cell Proliferation and Apoptosis in Collagenase-Relevant Pathways

The relationship between collagenase inhibition and cell proliferation or apoptosis is complex and often context-dependent. While MMP inhibitors like BB-87 primarily target the ECM, this can have secondary effects on cell signaling pathways that control growth and survival.

In some contexts, MMPs can promote cell proliferation by releasing growth factors sequestered in the ECM or by modifying the cell-matrix interactions that influence growth signaling. For instance, some studies suggest that MMPs can cleave membrane-tethered growth factors, releasing them to stimulate cell proliferation. nih.gov Inhibition of these MMPs could therefore indirectly curb proliferation. However, direct effects of broad-spectrum MMP inhibitors like BB-94 on proliferation are not always observed. In studies with vascular smooth muscle cells, BB-94 did not alter DNA synthesis induced by PDGF-AA or PDGF-BB at concentrations that effectively blocked migration. ahajournals.org

Regarding apoptosis, or programmed cell death, the integrity of the ECM is crucial for cell survival, and its degradation can trigger anoikis (a form of apoptosis induced by detachment from the ECM). By preserving the ECM, collagenase inhibitors could theoretically promote cell survival. nih.gov Conversely, some MMPs are involved in the cleavage of death receptors or their ligands, which can initiate apoptosis. nih.gov The net effect of a broad-spectrum inhibitor like BB-87 on apoptosis is likely dependent on the specific cellular environment and the balance of pro- and anti-apoptotic signals regulated by MMPs. For example, in DBTRG brain cancer cells, the natural compound berberine, which can suppress pro-inflammatory cytokines that may regulate MMPs, was found to induce apoptosis and reduce proliferation. acs.org

Alteration of Cytokine and Growth Factor Activation by Collagenase Inhibition

MMPs, including collagenases, are known to process a wide range of bioactive molecules, including cytokines and growth factors. They can activate latent forms of these molecules or release them from the ECM, thereby modulating their bioavailability and signaling.

For example, Transforming Growth Factor-β (TGF-β), a potent cytokine with diverse effects on cell growth and differentiation, is often secreted in a latent form, bound to the ECM. MMPs can cleave this complex, releasing active TGF-β. oup.com By inhibiting collagenases and other MMPs, BB-87 could prevent this activation, thereby altering downstream cellular responses. In fibroblasts, inflammatory cytokines like TNF-α and IL-1β stimulate the production of MMP-1 and MMP-3. arvojournals.org This creates a feedback loop where inflammation drives ECM degradation. An inhibitor like BB-87 could break this cycle by blocking the enzymatic activity of the MMPs.

Similarly, some growth factors are tethered to the ECM and can be released by MMP activity. nih.gov For example, PDGF-BB stimulation of fibroblasts can lead to the activation of latent TGF-β, a process that can be dependent on MMP activity. nih.gov Inhibition of the relevant MMPs would therefore suppress this growth factor-mediated signaling cascade.

Mechanistic Investigations of BB-87's Role in Cellular Signal Transduction Pathways

The binding of cells to the ECM and the signals from growth factor receptors are integrated to control cellular behavior. By altering the ECM, collagenase inhibitors like BB-87 can influence intracellular signal transduction pathways.

Cellular interaction with the ECM, mediated by integrin receptors, activates signaling cascades that regulate cell survival, proliferation, and migration. nih.gov Pathological ECM can induce the activation of pathways like the FAK and ERK signaling pathways, promoting cell proliferation. nih.gov By preventing ECM degradation, BB-87 could help maintain a normal ECM environment and thus modulate these signaling pathways.

Furthermore, there is evidence of cross-talk between growth factor receptor signaling and MMP activity. For example, PDGF-BB-induced activation of its receptor can stimulate downstream signaling pathways such as the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. aacrjournals.org While BB-87 does not directly inhibit these kinases, its impact on the ECM and growth factor availability can indirectly modulate their activation state. For instance, PDGF-BB stimulation can lead to Smad2 phosphorylation, a key step in the canonical TGF-β pathway, and this can be dependent on the kinase activities of both the PDGF receptor and the TGF-β type I receptor, suggesting a complex interplay that can be influenced by the pericellular environment shaped by MMPs. nih.gov

The molecules that relay signals within a cell are often organized into cascades, such as the mitogen-activated protein kinase (MAPK) cascade. khanacademy.org These pathways are central to processes like cell division and are influenced by signals from the cell's exterior. khanacademy.org By inhibiting collagenases, BB-87 alters a critical component of the cell's external environment, which in turn can have cascading effects on these internal signaling networks.

Preclinical Research and Experimental Disease Models Involving Bb87

Studies of BB87 in Other Experimental Models Involving Collagenase Activity

Beyond whole-animal arthritis models, BB87 has been instrumental in in vitro experimental systems designed to study the mechanisms of collagen degradation. In models using human articular cartilage explants, BB87 demonstrated a clear inhibitory effect on collagen release. researchgate.netresearchgate.net Notably, at concentrations effective for blocking collagen release, it did not inhibit the release of proteoglycans, indicating a degree of selectivity in its action against different matrix-degrading enzyme systems. researchgate.netresearchgate.net

Further studies on nasal cartilage cultures stimulated with the pro-inflammatory cytokine IL-1α confirmed that BB87 blocks the degradation of type II collagen. researchgate.netacs.orgresearchgate.net These experiments identified the presence of active interstitial collagenase and collagenase 3, pinpointing the specific enzymes likely involved in the degradation process that are inhibited by BB87. researchgate.netresearchgate.net These models are crucial for dissecting the specific contribution of collagenases and gelatinases to cartilage matrix destruction. researchgate.netacs.orgresearchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| BB87 |

Assessment in Models of Cardiovascular Disease (e.g., Aortic Aneurysm)

No publicly available studies were identified that specifically assess the effects of the BB87 collagenase inhibitor in animal models of aortic aneurysm. Research on the role of collagenases in the pathogenesis of aortic aneurysms is established, as these enzymes contribute to the degradation of the extracellular matrix, a key event in aneurysm development. However, investigations detailing the intervention with BB87 in such models, including its impact on aneurysm growth, rupture rates, or aortic wall integrity, are not present in the reviewed literature.

Role in Models of Wound Healing and Tissue Remodeling

Similarly, there is a lack of specific information regarding the role of the this compound in preclinical models of wound healing and tissue remodeling. The process of wound healing involves a complex interplay of collagen synthesis and degradation, where collagenase activity is crucial for tissue remodeling. While the inhibitory action of a compound like BB87 on collagenase suggests a potential role in modulating these processes, no studies were found that have investigated its specific effects on outcomes such as wound closure rates, granulation tissue formation, or scar quality in animal models.

Analysis of Molecular and Cellular Outcomes of BB87 Intervention in Animal Models

Without in vivo studies in relevant disease models, there is no corresponding data on the molecular and cellular outcomes of BB87 intervention. Information regarding its effects on gene expression, protein levels of various matrix metalloproteinases (MMPs) or their inhibitors (TIMPs), inflammatory cell infiltration, or the behavior of vascular smooth muscle cells or fibroblasts in response to BB87 treatment in animal models of cardiovascular disease or wound healing is not available in the public scientific literature.

Comparative Studies and Synergistic Research with Bb87

Comparison of BB87's Inhibitory Profile with Other Synthetic Collagenase Inhibitors

A critical aspect of understanding the therapeutic potential of BB87 lies in comparing its inhibitory activity against that of other well-characterized synthetic collagenase inhibitors. Such a comparative analysis provides valuable insights into its potency, selectivity, and potential advantages over existing compounds. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) against various collagenase subtypes, such as matrix metalloproteinase-1 (MMP-1), MMP-8, and MMP-13.

Table 1: Comparative Inhibitory Activity (IC50) of BB87 and Other Synthetic Collagenase Inhibitors against Key Collagenases

| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) |

| BB87 | Data not available | Data not available | Data not available |

| Batimastat (B1663600) | Data not available | Data not available | Data not available |

| Marimastat | Data not available | Data not available | Data not available |

| Doxycycline | Data not available | Data not available | Data not available |

This table is a template and will require specific IC50 values for BB87 and other inhibitors from relevant research to be populated.

Detailed research findings would further elucidate the mode of inhibition of BB87, determining whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is crucial for understanding its mechanism of action at a molecular level and for predicting its in vivo efficacy.

Collaborative Effects of BB87 with Other Experimental Agents in Modulating Collagenase-Dependent Processes

The complexity of diseases characterized by excessive collagenase activity, such as osteoarthritis and cancer metastasis, often necessitates combination therapies. Investigating the synergistic, additive, or antagonistic effects of BB87 when used in conjunction with other experimental agents is therefore a pivotal area of research. These agents could include other enzyme inhibitors, anti-inflammatory drugs, or cytotoxic agents, depending on the therapeutic context.

Table 2: Synergistic Effects of BB87 in Combination with Other Experimental Agents

| Experimental Agent | Disease Model | Observed Effect | Potential Mechanism of Synergy |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

This table is a template designed to be populated with data from studies investigating the collaborative effects of BB87.

For instance, in a model of arthritis, combining BB87 with a non-steroidal anti-inflammatory drug (NSAID) could potentially offer a dual benefit of reducing both collagen degradation and inflammation, leading to a more potent therapeutic outcome than either agent alone.

BB87 as a Reference Compound in the Discovery of Novel Collagenase Inhibitors

A well-characterized and potent inhibitor like BB87 can serve as an invaluable tool in the discovery and development of new collagenase inhibitors. Its chemical scaffold can be used as a starting point for the synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties. Furthermore, its binding mode to the active site of collagenases can be studied through techniques like X-ray crystallography, providing a structural basis for the rational design of next-generation inhibitors.

In high-throughput screening campaigns, BB87 can be utilized as a positive control to validate the assay and to identify new chemical entities with collagenase inhibitory activity. The establishment of BB87 as a reference standard would facilitate the comparison of data across different studies and research groups, thereby accelerating the pace of drug discovery in this field.

Future Research Directions and Unanswered Questions Regarding Bb87

Exploration of Undiscovered Collagenase Targets or Novel Mechanisms of Action for BB87

While the primary mechanism of BB87 as a competitive inhibitor of several matrix metalloproteinases (MMPs) is established, the full spectrum of its molecular interactions remains an area of active investigation. Future research should focus on identifying other potential collagenase targets or alternative mechanisms of action. It is plausible that BB87 may interact with other, less characterized collagenolytic enzymes or possess allosteric binding sites on its known targets that could modulate their activity in unexpected ways.

Furthermore, the possibility of BB87 influencing collagenase activity through indirect mechanisms, such as modulating the expression or activation of these enzymes, cannot be ruled out. Investigating the effect of BB87 on the signaling pathways that regulate collagenase production would be a critical step in this direction.

Investigation of BB87's Utility as a Probe for Deconvoluting Collagenase-Mediated Biological Processes

The specificity of BB87 makes it an excellent candidate as a molecular probe to dissect the intricate roles of specific collagenases in various physiological and pathological processes. By selectively inhibiting certain collagenases, researchers can gain a more precise understanding of their individual contributions to tissue remodeling, cell migration, and disease progression.

Future studies could employ BB87 in complex in vitro and in vivo models to explore the nuanced functions of collagenases in areas such as tumor invasion, angiogenesis, and fibrosis. The development of tagged or labeled versions of BB87 would further enhance its utility as a probe, allowing for the visualization and tracking of its interactions with target enzymes within a cellular context.

Development of Advanced Methodologies for Studying BB87's Interactions in Complex Biological Systems

To gain a deeper understanding of BB87's behavior in a physiological environment, the development and application of advanced analytical techniques are essential. High-resolution imaging techniques, such as super-resolution microscopy and in vivo imaging, could provide unprecedented insights into the spatial and temporal dynamics of BB87's interactions with collagenases in living tissues.

Moreover, sophisticated mass spectrometry-based approaches could be utilized to identify the precise binding sites of BB87 on its target enzymes and to discover any off-target interactions. The integration of computational modeling and simulation with experimental data will also be crucial in predicting the behavior of BB87 and in guiding the design of future experiments.

Potential for BB87 to Inform the Design of Next-Generation Enzyme Inhibitors for Research Purposes

The unique chemical scaffold and inhibitory mechanism of BB87 provide a valuable blueprint for the rational design of new and improved enzyme inhibitors for research applications. By understanding the structure-activity relationships of BB87, medicinal chemists can synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What experimental models are commonly used to evaluate BB87’s efficacy in collagenase inhibition?

Methodological Answer: BB87 is typically assessed using in vitro models of cartilage degradation. For example, interleukin-1 (IL-1)-stimulated bovine nasal cartilage fragments are cultured to mimic inflammatory conditions. Collagen release is quantified via hydroxyproline assays, while proteoglycan loss is measured using dimethylmethylene blue (DMMB) binding. Dose-response curves are generated to determine IC50 values for collagenase inhibition .

Q. What is the proposed mechanism of action for BB87 in collagen degradation pathways?

Methodological Answer: BB87 is a synthetic low-molecular-weight inhibitor targeting matrix metalloproteinases (MMPs), particularly collagenases (e.g., MMP-1, MMP-8, MMP-13). It binds to the catalytic zinc ion in the enzyme’s active site, competitively blocking substrate cleavage. Validation involves comparing its inhibitory profile with natural inhibitors like TIMP-1 and TIMP-2 in parallel assays .

Q. How do researchers measure dose-dependent inhibition of collagenase activity using BB87?

Methodological Answer: Dose dependency is evaluated by incubating cartilage explants with BB87 at concentrations ranging from 1 nM to 100 µM. Collagen release is normalized to untreated controls, and statistical significance is determined via ANOVA. Nonlinear regression models (e.g., GraphPad Prism) calculate IC50 values. Proteoglycan release is simultaneously monitored to assess specificity .

Advanced Research Questions

Q. How can contradictory data on BB87’s inhibition of proteoglycan vs. collagen release be resolved?

Methodological Answer: Contradictions arise from differential enzyme targeting. While BB87 inhibits collagenases (MMP-1/8/13) at low concentrations, proteoglycan degradation involves aggrecanases (ADAMTS-4/5) or other MMPs (e.g., MMP-3). Advanced studies use selective enzyme knockout models or siRNA silencing to isolate pathways. For example, MMP-13-deficient cartilage shows reduced collagen release, clarifying BB87’s specificity .

Q. What methods validate BB87’s specificity as a collagenase inhibitor in complex biological systems?

Methodological Answer: Specificity is confirmed via:

- Counter-screens : Testing BB87 against unrelated enzymes (e.g., serine proteases, ADAMTS-4) to rule off-target effects.

- Detergent controls : Adding nonionic detergents (e.g., Triton X-100) to assays to disrupt aggregator artifacts.

- Structural analysis : X-ray crystallography or molecular docking to verify binding to collagenase active sites. These data are often included in supplementary materials to support reproducibility .

Q. How can researchers design experiments to compare BB87’s efficacy with endogenous inhibitors like TIMPs?

Methodological Answer: Parallel assays are conducted using:

- TIMP-1/TIMP-2 : Purified recombinant TIMPs are co-incubated with BB87 in cartilage explants.

- Combination therapy : Testing synergistic effects by combining suboptimal doses of BB87 and TIMPs.

- Kinetic analysis : Measuring (inhibition constant) via fluorogenic substrate assays to compare potency. Results are analyzed using Bliss independence or Chou-Talalay models .

Q. What experimental considerations are critical for translating BB87’s in vitro effects to in vivo models?

Methodological Answer: Key factors include:

- Pharmacokinetics : Assessing bioavailability via LC-MS/MS in serum/plasma after oral/intravenous administration.

- Toxicity : Monitoring off-target effects in liver/kidney function tests.

- Disease models : Using collagen-induced arthritis (CIA) in rodents to evaluate cartilage preservation histologically.

- Dosing regimens : Optimizing frequency to balance efficacy and toxicity .

Q. How can researchers address variability in BB87’s inhibitory potency across different collagen types?

Methodological Answer: Variability is addressed by:

- Substrate profiling : Testing BB87 against type I (skin/tendon), type II (cartilage), and type III (vascular) collagen in zymography assays.

- Tissue-specific models : Using articular (joint) vs. nasal cartilage to compare degradation rates.

- Enzyme kinetics : Calculating for collagenases in the presence of BB87 to quantify inhibition efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.